GW-870086

Glucocorticoid Receptor Nuclear Receptor Selectivity Off-Target Activity

GW-870086 is a cyano/isopropyl-substituted fluticasone propionate derivative and a dissociated GR agonist. It potently represses NF-κB (pIC50=10.1) while showing ≤2% MMTV transactivation. This functional bias enables precise dissection of GR signaling in epithelial barrier, inflammation, and selectivity assays. High GR selectivity (pIC50=8.2) over ER/PR/MR/AR ensures clean mechanism-of-action studies. Ideal for preclinical programs targeting atopic dermatitis or asthma mechanisms.

Molecular Formula C31H39F2NO6
Molecular Weight 559.6 g/mol
CAS No. 827319-43-7
Cat. No. B1672549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-870086
CAS827319-43-7
SynonymsGW-870086;  GW-870086X;  870086;  GW870086;  GW870086X;  GW 870086;  GW 870086X
Molecular FormulaC31H39F2NO6
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F
InChIInChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1
InChIKeyWUBKGTSFJSEIEM-NSHBDUGJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW-870086: A Dissociated Glucocorticoid Receptor Agonist with a Unique Pharmacological Profile


GW-870086 (CAS: 827319-43-7), also known as GW870086X, is a synthetic, non-steroidal selective glucocorticoid receptor (GR) agonist developed by GlaxoSmithKline [1]. It is a cyano- and isopropyl-substituted derivative of fluticasone propionate . This compound is classified as a dissociated glucocorticoid, designed to retain the anti-inflammatory activity associated with GR transrepression while minimizing the adverse effects linked to GR transactivation [2]. Its primary investigated applications include the topical treatment of atopic dermatitis and inhaled therapy for asthma [1].

GW-870086's Dissociated Profile Precludes Direct Substitution for Classical Glucocorticoids


Unlike classical glucocorticoids such as fluticasone propionate (FP) and dexamethasone, which broadly regulate gene expression through both transrepression and transactivation, GW-870086 exhibits a restricted pharmacological profile [1]. It potently represses inflammatory cytokine release but shows minimal ability to activate MMTV-driven reporter gene transactivation . This functional bias leads to a unique gene expression signature [2] and differential effects on cellular barrier function compared to FP [1]. Consequently, it cannot be assumed that GW-870086 will replicate the full therapeutic or side effect profile of standard glucocorticoids, making it a distinct research tool and necessitating specific experimental validation rather than simple substitution.

Quantitative Evidence of GW-870086's Differentiated Pharmacological Profile


Nuclear Receptor Selectivity Profile of GW-870086

GW-870086 demonstrates specific binding to the glucocorticoid receptor (GR) with a pIC50 of 8.2 ± 0.02 in a fluorescence displacement assay . This binding is selective, as the compound exhibits minimal activity (<5 pIC50) at other steroid hormone receptors, including estrogen (ER), progesterone (PR), mineralocorticoid (MR), and androgen (AR) receptors . This selectivity profile differentiates GW-870086 from some classical glucocorticoids, which may have off-target activity on related nuclear receptors, and is essential for its role as a dissociated GR agonist.

Glucocorticoid Receptor Nuclear Receptor Selectivity Off-Target Activity

Functional Dissociation: Transrepression vs. Transactivation by GW-870086

GW-870086 exhibits a pronounced functional bias, potently inhibiting GR-mediated transrepression while having minimal transactivation activity. In A549 lung epithelial cells, GW-870086 suppresses NF-κB reporter gene activity with a pIC50 of 10.1 . In stark contrast, it shows minimal transactivation activity on an MMTV-driven luciferase reporter (≤2% maximal response) in the same cell line and acts as a partial agonist/antagonist in MG63 and NIH-3T3 cells . This is a key differentiation from classical glucocorticoids like dexamethasone and fluticasone propionate (FP), which strongly activate MMTV-driven transactivation [1].

Transrepression Transactivation Functional Selectivity NF-κB

Differential Gene Expression Profile of GW-870086 vs. Classical Glucocorticoids

Consistent with its dissociated profile, GW-870086 modulates a distinct subset of GR target genes compared to classical glucocorticoids. Gene expression profiling in A549 cells reveals that GW-870086 represses TNF-induced inflammatory genes (e.g., LTB, PTGS2) similarly to dexamethasone . However, it has minimal to no effect on other GR-upregulated genes like SGK (serum/glucocorticoid regulated kinase), which are typically induced by classical glucocorticoids [1]. This unique ability to regulate only a subset of genes normally affected by classical glucocorticoids differentiates GW-870086 and suggests a pathway to a different side effect profile .

Gene Expression Profiling Pharmacogenomics Glucocorticoid Response

Divergent Effects on Epithelial Barrier Function: Tight Junctions vs. Elastase Protection

In functional assays using 16HBE respiratory epithelial cells, GW-870086 demonstrates a differentiated effect on barrier function compared to fluticasone propionate (FP). While GW-870086 retains the ability to strengthen tight junctions, as measured by an increase in transepithelial electrical resistance (TEER), it is unable to protect the cell culture from elastase-mediated damage [1]. In contrast, FP provides significant protection against elastase-induced cell detachment in the same model [1]. This divergence highlights a functional consequence of its unique pharmacological profile.

Epithelial Barrier Function Tight Junctions Elastase Lung Injury

In Vivo Anti-inflammatory Efficacy of GW-870086 in Murine Models

Despite its dissociated profile in vitro, GW-870086 demonstrates robust anti-inflammatory activity in vivo, comparable to fluticasone propionate (FP). In a murine model of irritant-induced contact dermatitis (oxazolone challenge), topical GW-870086 reduced ear swelling in a dose-dependent manner . Similarly, in a murine model of ovalbumin-induced allergic inflammation, GW-870086 showed anti-inflammatory efficacy comparable to FP [1]. These findings confirm that GW-870086's restricted transactivation profile does not preclude significant anti-inflammatory efficacy in relevant disease models.

In Vivo Efficacy Anti-inflammatory Contact Dermatitis Allergic Inflammation

Lack of Efficacy in a Phase 2 Asthma Clinical Trial for GW-870086

In a randomized, placebo-controlled, two-way crossover Phase 2 clinical trial (NCT00945932) evaluating inhaled GW-870086 (1 mg, once-daily for 28 days) in patients with mild-moderate asthma, the compound failed to demonstrate a significant improvement in forced expiratory volume in one second (FEV1) compared to placebo [1]. The mean difference in FEV1 from baseline on day 28 was -0.077 L (95% CI: -0.192, 0.038) relative to placebo [1]. This lack of effect, alongside a notable placebo response, suggests suboptimal efficacy for this dosing regimen in asthma [1].

Clinical Trial Asthma FEV1 Efficacy

Optimal Research and Industrial Application Scenarios for GW-870086


Investigating Dissociated Glucocorticoid Receptor Pharmacology

GW-870086 is an ideal tool for research programs focused on elucidating the molecular mechanisms that separate the transrepression-mediated anti-inflammatory effects from the transactivation-mediated side effects of glucocorticoids. Its ability to potently repress NF-κB activity (pIC50 = 10.1) while exhibiting minimal MMTV transactivation (≤2% maximal response) allows for the dissection of GR signaling pathways. Studies can utilize GW-870086 to identify and validate genes and pathways specifically regulated by GR transrepression versus transactivation [1].

Topical Anti-inflammatory Efficacy Studies for Dermatological Research

Given its comparable efficacy to fluticasone propionate in reducing inflammation in murine models of contact dermatitis and allergic inflammation , GW-870086 is a valuable compound for preclinical research into novel topical treatments for inflammatory skin conditions like atopic dermatitis. Its unique pharmacological profile makes it a promising candidate for evaluating the potential of dissociated GR agonists in dermal applications.

In Vitro Studies of Epithelial Barrier Function and Tight Junction Dynamics

GW-870086's divergent effects on the epithelial barrier—strengthening tight junctions but failing to protect against elastase-mediated damage, unlike fluticasone propionate —make it a specialized reagent for studies on epithelial integrity and repair mechanisms. Researchers investigating the complex roles of glucocorticoids in airway or skin barrier function can use GW-870086 to explore GR-mediated pathways that regulate tight junction assembly independently from other barrier-protective effects.

Use as a Reference Standard for Selective GR Binding Assays

With its characterized high selectivity for the glucocorticoid receptor (pIC50 = 8.2) and minimal activity at ER, PR, MR, and AR (<5 pIC50) , GW-870086 can serve as a valuable reference standard in binding and selectivity assays. It can be used to benchmark new GR ligands or to verify the specificity of assays designed to measure GR interactions, ensuring that observed effects are not due to off-target interactions with other steroid hormone receptors.

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